Trimethylsilylacetylene

Vue d'ensemble

Description

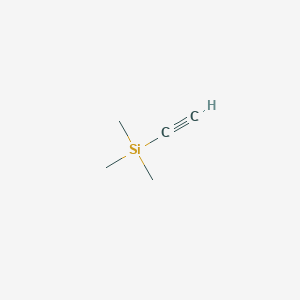

Trimethylsilylacetylene (TMSA, Me₃SiC≡CH) is a silylated terminal alkyne widely utilized in organic synthesis as a versatile building block. Its silicon substituent enhances stability, reduces acidity (pKa ≈ 25–28), and facilitates regioselective transformations, making it indispensable in cross-coupling reactions, heterocycle synthesis, and organometallic chemistry . Commercial availability (e.g., Aldrich Chemical Company) and scalable synthesis via silylation of ethynylmagnesium chloride further bolster its utility .

Méthodes De Préparation

La synthèse de la ciliobrevin A implique la préparation de dérivés de 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acétonitrile. Une procédure représentative comprend l’utilisation de 2-cyanothioacétamide comme matière de départ . Les conditions réactionnelles et les étapes spécifiques de la synthèse de la ciliobrevin A sont détaillées dans les informations complémentaires des articles de recherche connexes . Les méthodes de production industrielle de la ciliobrevin A ne sont pas largement documentées, car elle est principalement utilisée à des fins de recherche.

Analyse Des Réactions Chimiques

La ciliobrevin A subit diverses réactions chimiques, notamment l’inhibition du glissement des microtubules dépendant de la dynéine et de l’activité ATPase . Elle inhibe également la voie de signalisation Hedgehog en bloquant l’activation de la voie induite par Sonic hedgehog . Les réactifs couramment utilisés dans ces réactions comprennent l’ATP et les microtubules pour l’inhibition de la dynéine, et Sonic hedgehog pour l’inhibition de la voie Hedgehog . Les principaux produits formés à partir de ces réactions sont des protéines motrices dynéine inhibées et des composants de la signalisation Hedgehog perturbés .

Applications de la recherche scientifique

La ciliobrevin A est largement utilisée dans la recherche scientifique pour étudier la fonction motrice de la dynéine et la ciliogenèse primaire . Elle a été utilisée pour étudier le rôle de la dynéine dans le transport et la distribution des composants cellulaires, ainsi que son implication dans la division cellulaire, la migration et la motilité du cône de croissance . De plus, la ciliobrevin A a été utilisée pour étudier la voie de signalisation Hedgehog, qui est essentielle à la prolifération et à la différenciation cellulaires . Sa capacité à inhiber la ciliogenèse primaire en fait un outil précieux pour comprendre la biologie des cils primaires et les maladies associées .

Applications De Recherche Scientifique

Alkynylation Reactions

TMSA is extensively used in alkynylation reactions due to its ability to participate in nucleophilic substitutions. It acts as a precursor for generating more complex alkynes through various coupling reactions.

- Example Reaction : In the presence of palladium catalysts, TMSA can react with aryl halides to form 6-aryl-1,3-bis(trimethylsilyl)fulvenes with high regio- and stereoselectivity. This method has been documented to yield excellent results in synthetic routes for complex organic molecules .

Drug Synthesis

TMSA plays a significant role in the synthesis of pharmaceutical compounds. Notably, it has been utilized in the preparation of daunomycinone derivatives, which are important in cancer treatment.

- Case Study : A synthesis involving lithium-trimethylsilylacetylene demonstrated effective stereospecific conversion to α-hydroxytrimethylsilyl acetylene compounds, showcasing its potential in medicinal chemistry .

Transition Metal Catalysis

TMSA is employed in various catalytic processes involving transition metals. Its ability to form stable complexes with metals enhances reaction efficiency and selectivity.

- Metallocene Complexes : Recent studies have highlighted the use of group 4 metallocene complexes containing TMSA for C-C coupling reactions. These reactions have led to the formation of complex polymers and other advanced materials .

Coupling Reactions

TMSA is integral to several coupling reactions, including Sonogashira and Stille couplings, which are crucial for constructing carbon-carbon bonds in organic synthesis.

- Data Table: Coupling Reaction Outcomes

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Sonogashira | Pd/C | 85 | |

| Stille Coupling | Pd(PPh₃)₂Cl₂ | 90 | |

| Cross-coupling | CuI | 75 |

Material Science Applications

Beyond organic synthesis, TMSA is also utilized in materials science for creating silicon-based polymers and coatings.

Mécanisme D'action

La ciliobrevin A exerce ses effets en inhibant l’activité ATPase de la dynéine, une protéine motrice qui se déplace le long des microtubules . Cette inhibition perturbe le transport et la distribution des organites et autres composants cellulaires, entraînant divers effets cellulaires . La ciliobrevin A inhibe également la voie de signalisation Hedgehog en bloquant l’activation de la voie induite par Sonic hedgehog, ce qui affecte la prolifération et la différenciation cellulaires . Les cibles moléculaires de la ciliobrevin A comprennent les protéines motrices dynéine et les composants de la voie de signalisation Hedgehog .

Comparaison Avec Des Composés Similaires

Comparison with Similar Silylated and Non-Silylated Acetylenes

Steric Effects

Example : In Cu-catalyzed alkynylation of α-ketoesters, TMSA achieves high enantiomeric excess (91% ee), while triisopropylsilylacetylene suffers from steric clashes, lowering yields .

Electronic Effects

- TMSA : The electron-donating Me₃Si group activates the alkyne for nucleophilic additions while stabilizing intermediates via β-silicon effects .

- Bis(trimethylsilyl)acetylene : Enhanced electron donation enables unique reactivity in fluoride-mediated carbonyl additions but complicates desilylation .

- Phenylacetylene : Electron-withdrawing Ph group increases acidity (pKa ≈ 20), limiting use in basic conditions .

Reactivity in Catalytic Reactions

Regioselectivity

TMSA exhibits superior regioselectivity in Cu-catalyzed reactions. For example, in the synthesis of 1,3-diselenole-2-selones, TMSA reacts exclusively at the terminal position, while phenylacetylene produces regioisomeric mixtures .

Desilylation and Stability

Example : TMSA-protected diynes (e.g., 10a–e) undergo quantitative desilylation on Al₂O₃ columns, streamlining synthesis of terminal alkynes .

Activité Biologique

Trimethylsilylacetylene (TMSA) is a compound that has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is an organosilicon compound with the formula . Its structure can be represented as follows:

This compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

Biological Activity Overview

Antiparasitic Properties

One notable area of research is the antiparasitic activity of compounds synthesized using TMSA. For instance, a study highlighted the total synthesis of (Z)-17-methyl-13-octadecenoic acid, which was derived using TMSA as a key reagent. This compound exhibited significant antiprotozoal activity against Leishmania donovani, with an effective concentration (EC50) of 19.8 μg/ml. The mechanism of action appears to involve the inhibition of leishmania DNA topoisomerase I, suggesting potential therapeutic applications for treating leishmaniasis .

Enzyme Inhibition

TMSA has also been investigated for its role in synthesizing compounds that inhibit specific enzymes linked to diseases such as Alzheimer's. In a study on nitroindazolyltriazoles synthesized from TMSA, researchers found that these compounds exhibited inhibitory effects on cholinesterases and monoamine oxidases, which are critical targets in Alzheimer's disease treatment . This highlights TMSA's utility in developing drugs aimed at neurodegenerative conditions.

Case Study 1: Synthesis and Activity of Fatty Acids

- Research Focus : The synthesis of (Z)-17-methyl-13-octadecenoic acid.

- Methodology : Utilized TMSA in a multi-step synthetic route.

- Findings : The resulting fatty acid displayed significant antiprotozoal activity against Leishmania donovani and inhibited DNA topoisomerase I at concentrations around 50 μM .

Case Study 2: Development of Neuroactive Compounds

- Research Focus : Synthesis of nitroindazolyltriazoles.

- Methodology : Employed TMSA in a one-pot deprotection/click chemistry approach.

- Findings : The synthesized triazoles showed promising inhibition of cholinesterases, indicating potential for Alzheimer's disease treatment .

Data Table: Biological Activities of Compounds Derived from TMSA

| Compound Name | Biological Activity | Effective Concentration (EC50) | Mechanism of Action |

|---|---|---|---|

| (Z)-17-methyl-13-octadecenoic acid | Antiprotozoal against Leishmania donovani | 19.8 μg/ml | Inhibition of DNA topoisomerase I |

| Nitroindazolyltriazoles | Inhibition of cholinesterases | Not specified | Targeting neurodegenerative pathways |

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing TMSA in academic laboratories?

TMSA is typically synthesized via deprotonation of acetylene derivatives using strong bases (e.g., n-BuLi or LDA) followed by silylation with trimethylsilyl chloride. For example, TMSA-C4 and TMSA-C10 derivatives were synthesized under inert atmospheres using THF or Et₂O as solvents, with yields >85% after column chromatography . Characterization relies on NMR (sharp singlet at δ 0.15 ppm for Si(CH₃)₃) and NMR (signal at δ 105–110 ppm for the acetylenic carbon). Mass spectrometry (EI-MS) confirms molecular ion peaks at m/z 98.21 (M⁺) .

Q. How should TMSA be safely handled in oxygen-rich or catalytic reaction environments?

TMSA’s high flammability and reactivity with oxygen require strict safety protocols. A 2010 explosion during oxidative coupling was attributed to acetone/TMSA vapor ignition under catalytic conditions. Recommendations include:

- Using dry-ice condensers to lower vapor pressure.

- Avoiding open flames or sparks near reaction setups.

- Employing safety shields for reactions involving O₂ or peroxides .

Q. What purification techniques are optimal for TMSA-derived products?

Liquid chromatography (LC) on silica gel with hexane/ethyl acetate gradients is standard for isolating TMSA dimers or coupling products. For example, regioisomeric dimers (e.g., 4d and 5 ) were separated using LC and confirmed via NMR coupling constants and DEPT spectra . For air-sensitive products, flash chromatography under argon is advised.

Advanced Research Questions

Q. How do steric and electronic effects of TMSA influence its reactivity in transition-metal-catalyzed couplings?

The trimethylsilyl group acts as a steric shield, directing regioselectivity in Sonogashira or A³ couplings. In Pd-catalyzed alkynylation, TMSA’s electron-withdrawing nature stabilizes metal-acetylide intermediates, enabling reactions with aldehydes or ketones without added Lewis acids . Catalyst choice is critical: Ru-alkylidene complexes (e.g., 2 ) activate TMSA for homodimerization, while PdCl₂(PPh₃)₂ facilitates cross-couplings in BACE1 inhibitor synthesis .

Q. What mechanistic insights explain contradictory stereoselectivity in TMSA-involved cycloadditions?

Diastereoselectivity in cyclopropene desymmetrization via Rh(II)-catalyzed cyclopropenation depends on steric interactions between the silyl group and diazoacetate substituents. For example, bulky aryl groups favor trans-adducts due to reduced torsional strain, while smaller groups permit cis selectivity . Computational studies (DFT) are recommended to map transition states.

Q. How does molecular length affect TMSA derivative adsorption at metal interfaces?

STM studies of TMSA-C4 and TMSA-C10 on Au(111) revealed that shorter chains (C4) undergo chemisorption via Si–Au bonds, while longer chains (C10) exhibit physisorption dominated by van der Waals interactions. Adsorption energy decreases by ~30% for C10 vs. C4, impacting applications in molecular electronics .

Q. Why do certain ruthenium catalysts fail to activate TMSA in dimerization reactions?

Catalyst 2 (a Grubbs-type Ru complex) uniquely stabilizes the metallocyclobutane intermediate required for TMSA dimerization. Inactive catalysts (e.g., 1 , 6–9 ) lack ligand flexibility to accommodate the silyl group’s steric bulk, as shown by X-ray crystallography of catalyst-TMSA adducts .

Q. Methodological Recommendations

- Contradiction Resolution : When conflicting data arise (e.g., variable yields in A³ couplings), optimize solvent polarity (dioxane > THF) and pre-activate catalysts with TMSA to improve reproducibility .

- Data Validation : Cross-validate NMR assignments with DEPT-135 and HSQC for ambiguous acetylenic signals .

Propriétés

IUPAC Name |

ethynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Si/c1-5-6(2,3)4/h1H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMFRHBXRUITQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30553-41-4 | |

| Record name | Silane, ethynyltrimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30553-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7061435 | |

| Record name | Trimethylsilylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Trimethylsilylacetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19144 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

224.0 [mmHg] | |

| Record name | Trimethylsilylacetylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19144 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1066-54-2, 7299-46-9 | |

| Record name | (Trimethylsilyl)acetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, ethynyltrimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, ethynyltrimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethylsilylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Trimethylsilyl)acetylene-d | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.